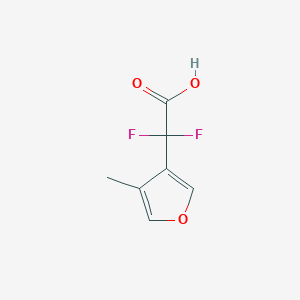

2,2-Difluoro-2-(4-methylfuran-3-yl)acetic acid

説明

2,2-Difluoro-2-(4-methylfuran-3-yl)acetic acid is a fluorinated acetic acid derivative featuring a difluoromethyl group and a substituted furan ring at the α-carbon.

The 4-methylfuran-3-yl substituent introduces steric and electronic effects that may influence its reactivity in cyclization or coupling reactions, as seen in related difluoroacetic acid derivatives .

特性

分子式 |

C7H6F2O3 |

|---|---|

分子量 |

176.12 g/mol |

IUPAC名 |

2,2-difluoro-2-(4-methylfuran-3-yl)acetic acid |

InChI |

InChI=1S/C7H6F2O3/c1-4-2-12-3-5(4)7(8,9)6(10)11/h2-3H,1H3,(H,10,11) |

InChIキー |

ULNJSYNQPIEXTA-UHFFFAOYSA-N |

正規SMILES |

CC1=COC=C1C(C(=O)O)(F)F |

製品の起源 |

United States |

準備方法

Synthetic Routes and Reaction Conditions: The synthesis of 2,2-Difluoro-2-(4-methylfuran-3-yl)acetic acid typically involves the introduction of the difluoroacetic acid group to a furan ring. One common method is the reaction of 4-methylfuran with difluoroacetic anhydride under controlled conditions. The reaction is usually carried out in the presence of a catalyst such as a Lewis acid to facilitate the formation of the desired product.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. The process may also include purification steps such as recrystallization or chromatography to obtain the compound in its pure form.

化学反応の分析

Types of Reactions: 2,2-Difluoro-2-(4-methylfuran-3-yl)acetic acid can undergo various chemical reactions, including:

Oxidation: The furan ring can be oxidized to form corresponding furanones.

Reduction: The difluoroacetic acid group can be reduced to form difluoroethyl derivatives.

Substitution: The hydrogen atoms on the furan ring can be substituted with other functional groups using appropriate reagents.

Common Reagents and Conditions:

Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic conditions.

Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) can be employed.

Substitution: Halogenation can be achieved using reagents like bromine or chlorine in the presence of a catalyst.

Major Products:

Oxidation: Formation of 4-methyl-2-furanone.

Reduction: Formation of 2,2-difluoroethyl-4-methylfuran.

Substitution: Formation of halogenated derivatives such as 2,2-difluoro-2-(4-bromomethylfuran-3-yl)acetic acid.

科学的研究の応用

2,2-Difluoro-2-(4-methylfuran-3-yl)acetic acid has several applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential biological activities, including antimicrobial and antifungal properties.

Medicine: Explored for its potential use in drug development, particularly in the design of novel pharmaceuticals.

Industry: Utilized in the production of specialty chemicals and materials with specific properties.

作用機序

The mechanism of action of 2,2-Difluoro-2-(4-methylfuran-3-yl)acetic acid involves its interaction with specific molecular targets. The difluoroacetic acid moiety can participate in hydrogen bonding and electrostatic interactions with biological molecules, influencing their function. The furan ring can also interact with enzymes and receptors, modulating their activity. These interactions can lead to various biological effects, depending on the specific context and application.

類似化合物との比較

Key Observations :

- Synthesis: The target compound’s synthesis is inferred to involve Meldrum’s acid-based multicomponent reactions, similar to furan- and quinoline-containing analogs . However, the difluoroacetic acid backbone may require specialized fluorination steps, as seen in other difluoro derivatives .

- Steric Effects : The 4-methylfuran substituent introduces steric hindrance, which may reduce reactivity in nucleophilic substitutions compared to less bulky analogs like 2,2-difluoro-2-(4-fluorophenyl)acetic acid .

Spectroscopic and Physical Properties

- NMR Data: For the target compound, the $ ^1\text{H} $-NMR would likely show a singlet for the difluoromethyl group (δ ~6.0–6.5 ppm) and characteristic furan proton signals (δ ~7.0–8.0 ppm). This contrasts with quinolinyl analogs, which exhibit downfield-shifted aromatic protons (δ ~8.5–9.0 ppm) .

- IR Spectroscopy : A strong C=O stretch (~1715 cm$ ^{-1} $) and O-H stretch (~3047 cm$ ^{-1} $) are expected, consistent with related difluoroacetic acids .

生物活性

2,2-Difluoro-2-(4-methylfuran-3-yl)acetic acid is a synthetic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, efficacy in various biological assays, and potential therapeutic applications.

Chemical Structure and Synthesis

The compound is characterized by the presence of a difluorinated acetic acid moiety and a furan derivative, which may contribute to its biological properties. The synthesis typically involves standard organic reactions, including the introduction of fluorine atoms and the formation of the furan ring.

The biological activity of 2,2-Difluoro-2-(4-methylfuran-3-yl)acetic acid is primarily attributed to its interaction with various cellular pathways:

- NF-κB Pathway Inhibition : Similar compounds have been shown to inhibit NF-κB activation, a crucial pathway involved in inflammatory responses and cancer progression. Inhibition of this pathway can lead to reduced cell proliferation and enhanced apoptosis in cancer cells .

- Bcl-2 Family Interaction : Modifications in the acid group of related compounds have demonstrated significant effects on binding affinities to Bcl-2 and Bcl-xL proteins, which are critical regulators of apoptosis. This suggests that 2,2-Difluoro-2-(4-methylfuran-3-yl)acetic acid may also influence apoptotic pathways through similar interactions .

Efficacy in Biological Assays

The efficacy of 2,2-Difluoro-2-(4-methylfuran-3-yl)acetic acid has been evaluated in several biological assays:

| Assay Type | IC50 Value | Cell Line | Reference |

|---|---|---|---|

| NF-κB Activation | 10 µM | A549 (lung cancer) | |

| Apoptosis Induction | 15 mg/kg | H146 (small-cell lung cancer) | |

| Cytokine Release | Significant inhibition | Mouse macrophages |

Case Studies

- In Vivo Studies : In a study involving SCID mice bearing xenograft tumors, administration of related compounds at a dose of 15 mg/kg resulted in significant apoptosis induction as evidenced by cleavage of PARP and caspase-3 markers. This indicates that compounds with similar structures may exhibit comparable therapeutic potential in vivo .

- Cytokine Modulation : Research has shown that certain analogs can induce cytokine production in murine models, highlighting their potential as immunomodulatory agents. The exact mechanism remains to be elucidated but suggests a promising avenue for further research .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。